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An In-Depth Technical Guide to 2-Chloro-4-methoxypyridine-3-boronic acid: Structure,

Synthesis, and Application

Introduction
Heterocyclic boronic acids are indispensable tools in modern organic synthesis and medicinal

chemistry. Their unique ability to participate in palladium-catalyzed cross-coupling reactions,

most notably the Suzuki-Miyaura reaction, has cemented their role as critical building blocks for

the construction of complex molecular architectures.[1] Among these, 2-Chloro-4-
methoxypyridine-3-boronic acid (CAS No. 1072946-19-0) emerges as a particularly valuable

reagent.[2][3] Its substituted pyridine core is a prevalent motif in a wide array of biologically

active compounds, making this molecule a key intermediate for drug discovery and

development professionals.[4][5]

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxypyridine-3-
boronic acid, detailing its molecular structure, physicochemical properties, synthetic

methodologies, and core applications. The narrative is grounded in established chemical
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principles, offering field-proven insights and detailed protocols designed for researchers and

scientists aiming to leverage this versatile compound in their synthetic endeavors.

Molecular Structure and Physicochemical
Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective

application in synthesis. This section delineates the structural and physical characteristics of 2-
Chloro-4-methoxypyridine-3-boronic acid.

Chemical Identity
Compound Name: 2-Chloro-4-methoxypyridine-3-boronic acid[6]

Synonyms: (2-chloro-4-methoxypyridin-3-yl)boronic acid[2][6]

CAS Number: 1072946-19-0[2][3][6]

Molecular Formula: C₆H₇BClNO₃[2][3][6]

Molecular Weight: 187.39 g/mol [6][7]

Structural Representation
The molecule features a pyridine ring functionalized with a chloro group at the C2 position, a

boronic acid group at the C3 position, and a methoxy group at the C4 position. This specific

arrangement of electron-withdrawing (chloro) and electron-donating (methoxy) groups, along

with the reactive boronic acid moiety, dictates its chemical behavior and utility in cross-coupling

reactions.

Figure 1. 2D Chemical Structure of 2-Chloro-4-
methoxypyridine-3-boronic acid.
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Physicochemical Data
The following table summarizes the key physical and chemical properties of the compound.

This data is essential for determining appropriate solvents, reaction temperatures, and storage

conditions.

Property Value Reference(s)

Density 1.403 g/cm³ [2][3]

Boiling Point 394.397 °C at 760 mmHg [2][3]

Flash Point 192.324 °C [2][3]

Polar Surface Area (PSA) 62.6 Å² [2][3]

Storage Temperature
Room Temperature or

Refrigerated
[6][8]

Synthesis and Purification
The synthesis of heteroaryl boronic acids often requires carefully controlled conditions to

manage the reactivity of intermediates. A common and effective strategy involves directed

ortho-metalation followed by borylation.

Synthetic Rationale
The preparation of 2-Chloro-4-methoxypyridine-3-boronic acid typically proceeds via a

lithiation-borylation sequence starting from a suitable precursor like 2-chloro-4-

methoxypyridine. The choice of a strong base, such as n-butyllithium (n-BuLi), is critical for

deprotonating the pyridine ring. The subsequent reaction with a boron electrophile, like a trialkyl

borate, introduces the boron moiety, which is then hydrolyzed to the desired boronic acid.

This method is predicated on the ability of the substituents on the pyridine ring to direct the

deprotonation to the C3 position. The reaction is conducted at low temperatures (e.g., -40°C to

-20°C) to prevent side reactions and ensure regioselectivity.[9]

Experimental Protocol: Lithiation-Borylation
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This protocol provides a representative, step-by-step methodology for the synthesis of the title

compound.

Reaction Setup: In a flame-dried, multi-neck round-bottom flask under an inert atmosphere

(Argon or Nitrogen), dissolve 2-chloro-4-methoxypyridine (1.0 equiv.) in anhydrous

tetrahydrofuran (THF).

Cooling: Cool the solution to -40 °C using a dry ice/acetone bath.

Lithiation: Add n-butyllithium (n-BuLi, ~1.1 equiv., 2.5 M in hexanes) dropwise via a syringe

pump over 1 hour, ensuring the internal temperature does not rise significantly. Stir the

resulting mixture for an additional 30 minutes at -40 °C.[9]

Borylation: To the reaction mixture, add triisopropyl borate (~1.2 equiv.) dropwise,

maintaining the low temperature.

Quenching and Work-up: Allow the reaction to warm to -20 °C and then quench by the slow

addition of 2N aqueous HCl solution.[9] Once the mixture reaches room temperature,

transfer it to a separatory funnel.

pH Adjustment: Separate the aqueous layer and carefully adjust its pH to ~7.5 with 5N

aqueous NaOH. The product will precipitate as a solid.[9]

Extraction: Saturate the aqueous slurry with solid NaCl and extract multiple times with an

organic solvent such as THF or ethyl acetate.[9]

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude solid can be further purified by

recrystallization from a suitable solvent system (e.g., acetonitrile/water) to yield the final

product.[9]

Core Application in Suzuki-Miyaura Cross-Coupling
The paramount application of 2-Chloro-4-methoxypyridine-3-boronic acid is its use as a

coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed reaction is a

cornerstone of modern synthetic chemistry for forming C-C bonds, particularly in the synthesis

of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.[1][5]
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The Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction stems from a well-understood catalytic cycle

involving a palladium catalyst. The cycle is a self-validating system where the active Pd(0)

catalyst is regenerated at the end of each turnover.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar¹-X)

to the active Pd(0) catalyst, forming a Pd(II) complex. This step is often rate-determining.[5]

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, undergoes

transmetalation. The organic group (Ar²) is transferred from the boron atom to the palladium

center, displacing the halide.[5]

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex are

eliminated to form the new C-C bond in the final product (Ar¹-Ar²). This step regenerates the

active Pd(0) catalyst, allowing the cycle to continue.[5]

Pd(0)L_n
(Active Catalyst)

Oxidative Addition

Ar¹-Pd(II)L_n-X
(Pd(II) Complex)

Transmetalation Ar¹-Pd(II)L_n-Ar²

Reductive Elimination Ar¹-Ar²
(Coupled Product)

Ar¹-X

Ar²-B(OH)₂
+ Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol
The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of an aryl halide

with 2-Chloro-4-methoxypyridine-3-boronic acid. Optimization for specific substrates is

always recommended.[5]
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl

halide (1.0 equiv.), 2-Chloro-4-methoxypyridine-3-boronic acid (1.2–1.5 equiv.), a

palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0

equiv.).[5]

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water

or toluene/ethanol.

Reaction Execution: Heat the reaction mixture with vigorous stirring to the target temperature

(typically 80–110 °C) for the required time (2–24 hours).

Reaction Monitoring: Monitor the reaction's progress periodically using a suitable analytical

technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).[5]

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[5]

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude residue via flash column chromatography on silica gel to

isolate the desired coupled product.[5]
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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
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Handling, Storage, and Safety
As with all chemical reagents, proper handling and storage of 2-Chloro-4-methoxypyridine-3-
boronic acid are crucial for ensuring user safety and maintaining the compound's integrity.

Safe Handling: Handle in a well-ventilated area or a chemical fume hood.[3] Wear

appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.[8][11] Avoid formation of dust and aerosols.[3] Avoid contact

with skin, eyes, and clothing.[11]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

Some suppliers recommend refrigerated storage to ensure long-term stability.[8]

Incompatible Materials: Keep away from strong oxidizing agents.[8][11]

Conclusion
2-Chloro-4-methoxypyridine-3-boronic acid is a high-value synthetic intermediate with a

strategic arrangement of functional groups. Its primary utility in Suzuki-Miyaura cross-coupling

reactions provides a reliable and direct route to complex heteroaryl compounds, which are of

significant interest in pharmaceutical and agrochemical research. By understanding its

fundamental properties and applying the robust protocols detailed in this guide, researchers

and drug development professionals can effectively harness the synthetic potential of this

versatile building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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